Praeruptorin E
CAS No.: 78478-28-1
Cat. No.: VC21335040
Molecular Formula: C24H28O7
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78478-28-1 |
---|---|
Molecular Formula | C24H28O7 |
Molecular Weight | 428.5 g/mol |
IUPAC Name | [(9S,10S)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate |
Standard InChI | InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m0/s1 |
Standard InChI Key | UFUVJROSOIXJGR-WLISBCLRSA-N |
Isomeric SMILES | C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C |
Canonical SMILES | CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C |
Chemical Properties and Structure
Praeruptorin E is a pyranocoumarin derivative with the molecular formula C₂₄H₂₈O₇ and a molecular weight of 428.47 g/mol . The compound is identified by the CAS number 78478-28-1 . Structurally, Praeruptorin E belongs to the angular-type pyranocoumarins, which are characterized by a coumarin nucleus fused with a pyran ring.
Table 1. Physicochemical Properties of Praeruptorin E
Property | Description |
---|---|
CAS Number | 78478-28-1 |
Molecular Formula | C₂₄H₂₈O₇ |
Molecular Weight | 428.47 g/mol |
SMILES | CC(C)CC(O[C@H]1C2=C(OC(C)(C)[C@H]1OC(/C(C)=C\C)=O)C=CC(C=C3)=C2OC3=O)=O |
Physical Appearance | Crystalline powder |
Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
Storage Recommendation | Store at -20°C; stable for up to 24 months when kept tightly sealed |
Praeruptorin E can be isolated from the roots of Peucedanum praeruptorum Dunn, a perennial herb of the Peucedanum genus in the Apiaceae family . This plant has been widely used in traditional Chinese medicine for treating respiratory ailments and cardiovascular disorders .
Pharmacological Activities
Cardiovascular Effects
Praeruptorin E demonstrates significant cardiovascular activities primarily through its calcium channel modulating properties. Research has established that PE functions as a cardiotonic agent with selective cardiac calcium channel agonistic effects . Studies have shown that PE can effectively relax swine coronary artery and decrease contractility in guinea-pig left atria .
Anti-inflammatory and Anti-asthmatic Properties
Praeruptorin E exhibits potent anti-inflammatory and anti-asthmatic effects that have been documented in several studies. One of the most significant findings is PE's ability to protect mice from hydrochloric acid (HCl)-induced lung injury by inhibiting polymorphonuclear leukocytes (PMNs) influx, interleukin-6 (IL-6) release, and protein exudation .
In a study examining the effects of various praeruptorins, research suggests that Praeruptorin E possesses stronger anti-inflammatory activity compared to other analogues like Praeruptorin C . When administered to RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), Praeruptorin E effectively inhibited NF-κB and STAT3 activation at concentrations of 2, 4, 8, and 16 μg/mL .
Enhancement of Aminophylline Efficacy in Asthma Treatment
A particularly notable therapeutic application of Praeruptorin E is its synergistic effect with aminophylline in asthma treatment. Aminophylline is widely used for treating asthma, but its therapeutic dose is very close to its toxic dose, making it prone to accumulation poisoning . Research has demonstrated that PE can enhance the anti-asthma efficacy of aminophylline while simultaneously preventing its toxicity .
In an ovalbumin (OVA)-induced asthma model in mice, PE was found to synergize with aminophylline to:
-
Reduce infiltration of inflammatory cells in lung tissue
-
Decrease collagen deposition and mucus hyperplasia
-
Inhibit the expression of Th2 cytokines (interleukin-4, interleukin-5, and interleukin-13)
-
Promote lung tissue repair
Table 2. Experimental Data on Praeruptorin E's Effects in Asthma Model
Parameter | Control Group | Asthma Model | PE + Aminophylline Treatment | Significance |
---|---|---|---|---|
Inflammatory Cell Infiltration | Minimal | Severe | Significantly reduced | p < 0.05 |
Th2 Cytokines (IL-4, IL-5, IL-13) | Low levels | Elevated | Significantly decreased | p < 0.05 |
Collagen Deposition | Minimal | Extensive | Markedly reduced | p < 0.05 |
Mucus Hyperplasia | Not present | Prominent | Substantially decreased | p < 0.05 |
Cardiac Toxicity Markers | Normal | Elevated with aminophylline alone | Reduced with PE co-administration | p < 0.05 |
Molecular Mechanisms of Action
NF-κB/PXR/CYP3A4 Pathway Modulation
One of the key mechanisms through which Praeruptorin E exerts its effects is via modulation of the Nuclear Factor-κB (NF-κB)/Pregnane X Receptor (PXR)/Cytochrome P450 3A4 (CYP3A4) pathway . Studies have revealed that PE:
-
Facilitates aminophylline's suppression of NF-κB
-
Increases the expression of the xenobiotic nuclear receptor PXR
-
Enhances the expression of PXR's primary target gene, CYP3A11 (mouse homolog of human CYP3A4) in the asthmatic mouse liver
ChIP assay results have demonstrated that PE attenuates the binding of NF-κB to the promoter region of the PXR gene, thus preventing the suppression of PXR gene expression by NF-κB . This molecular mechanism explains PE's dual function in enhancing theophylline's immune regulation and anti-inflammatory effects while simultaneously preventing theophylline toxicity.
Effects on Drug Metabolism and Pharmacokinetics
Praeruptorin E can significantly influence drug metabolism, particularly through its effects on the CYP3A4 enzyme system. Research using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has shown that PE can reduce the plasma concentration of theophylline (the active metabolite of aminophylline) and its metabolite 1,3-dimethyluric acid (1,3-DMU) .
This modulation of drug metabolism helps explain how PE prevents aminophylline toxicity while maintaining or enhancing its therapeutic efficacy. The upregulation of CYP3A4 via the PXR pathway facilitates more efficient metabolism and clearance of theophylline, reducing its potential for accumulation and toxicity .
Pharmacokinetics and Tissue Distribution
A comparative pharmacokinetic study of pyranocoumarins, including praeruptorins, in normal and acute lung injury rats used a liquid chromatography-tandem mass spectrometry method for targeted quantification . This research provided valuable information about how these compounds are distributed and metabolized in different physiological states.
For Peucedanum praeruptorum extracts containing praeruptorins, pharmacokinetic parameters have been reported. In one study using LC-MS/MS to evaluate plasma concentrations in rats after intragastric administration, praeruptorin A (a related compound) showed the following parameters:
-
Area under the curve (AUC₀₋ₜ): 311.80 ± 42.38 ng·h/mL
-
Maximum plasma concentration (Cₘₐₓ): 31.09 ± 4.84 ng/mL
This data suggests that praeruptorins generally have moderate bioavailability and relatively long half-lives, allowing for sustained therapeutic effects.
Comparison with Other Praeruptorins
Several praeruptorins have been isolated from Peucedanum praeruptorum Dunn, including Praeruptorin A, B, C, D, and E. Each shows distinct but often overlapping pharmacological profiles.
Table 3. Comparison of Pharmacological Activities Among Different Praeruptorins
While Praeruptorin A has been more extensively studied for its cardiovascular effects, Praeruptorin E shows particular promise in the treatment of inflammatory lung diseases and asthma . Praeruptorin B appears to have the strongest antitumor properties, particularly against renal cell carcinoma and ovarian cancer cells .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume